2,6-Dimethyl-3-(phenylmethoxy)-aniline

概要

説明

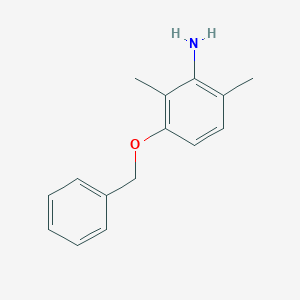

2,6-Dimethyl-3-(phenylmethoxy)-aniline is an organic compound with a complex structure that includes both aromatic and aliphatic components

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-(phenylmethoxy)-aniline typically involves the reaction of 2,6-dimethylaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

2,6-Dimethylaniline+Benzyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

化学反応の分析

Types of Reactions

2,6-Dimethyl-3-(phenylmethoxy)-aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

科学的研究の応用

Medicinal Chemistry Applications

Preparation of Mepivacaine Metabolites

One of the primary applications of 2,6-Dimethyl-3-(phenylmethoxy)-aniline is in the synthesis of metabolites of Mepivacaine, a local anesthetic. This compound acts as an intermediate in the preparation of Mepivacaine derivatives, which are used for their analgesic properties in medical procedures .

Research on Prodrugs

Bioreductive Activation Studies

In a study investigating bioreductive activation mechanisms, this compound was evaluated alongside other compounds for its ability to undergo reduction under hypoxic conditions. The compound demonstrated significant potential as a prodrug that can be activated in low-oxygen environments, which is particularly relevant for targeting tumor cells .

Table 1: Bioreductive Activation Yields

| Compound | % Yield of Active Metabolite |

|---|---|

| This compound | 54.8 ± 3.2 |

| Other Prodrugs | Varies |

This table summarizes the yields obtained from studies assessing the activation of various prodrugs, highlighting the efficiency of this compound in generating active metabolites.

Antitumor Activity

In Vitro Studies

Research has indicated that derivatives of this compound exhibit antitumor activity against various cancer cell lines. For instance, compounds derived from this aniline derivative were tested against breast and prostate cancer cell lines, showing promising results in inhibiting cell proliferation .

Table 2: Antitumor Activity Against Cancer Cell Lines

| Cell Line | Compound Tested | % Inhibition |

|---|---|---|

| DU145 (Prostate) | This compound | 40% at 40 µM |

| EMT6 (Breast) | Same Compound | Significant |

This table illustrates the effectiveness of the compound in inhibiting cancer cell growth under controlled laboratory conditions.

Synthesis and Characterization

The compound has been synthesized using various methods including conventional heating and microwave irradiation techniques. Characterization techniques such as IR and NMR spectroscopy have been employed to confirm the structure and purity of synthesized products .

Table 3: Synthesis Methods

| Method | Yield (%) | Notes |

|---|---|---|

| Conventional Heating | Varies | Standard method |

| Microwave Irradiation | Higher | Faster reaction times |

作用機序

The mechanism by which 2,6-Dimethyl-3-(phenylmethoxy)-aniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

- 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(phenylmethoxy)-aniline

- 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-aniline

Uniqueness

2,6-Dimethyl-3-(phenylmethoxy)-aniline is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in research and industry.

生物活性

2,6-Dimethyl-3-(phenylmethoxy)-aniline, a compound with the CAS number 70261-50-6, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a dimethyl-substituted aniline core with a phenylmethoxy group. Its structural formula can be represented as follows:

This structure is significant in determining its interaction with biological targets.

Research indicates that this compound may interact with various neurotransmitter receptors and enzymes, modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

1. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties. For instance, derivatives of this compound have been tested for their ability to inhibit pro-inflammatory cytokines in vitro .

2. Neuroprotective Properties

Research has demonstrated that certain analogs possess neuroprotective qualities by reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives. Below are notable findings:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methoxy group and the aniline nitrogen can significantly affect its potency and selectivity towards biological targets .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Development of Novel Derivatives: Synthesizing new analogs could enhance efficacy and reduce side effects.

- Clinical Trials: Further studies are needed to establish clinical relevance and safety profiles.

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights for therapeutic applications.

特性

IUPAC Name |

2,6-dimethyl-3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11-8-9-14(12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXQUVMDZUGZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。